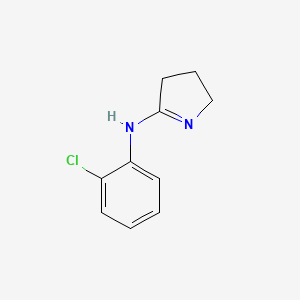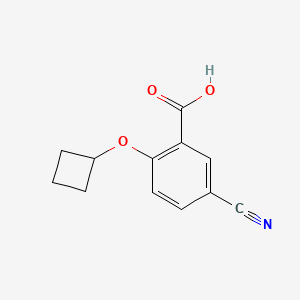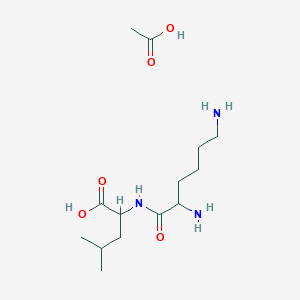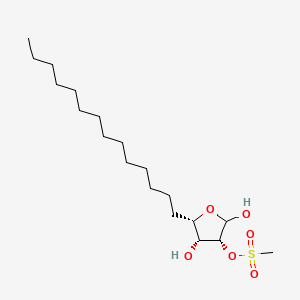
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives.
Métodos De Preparación
The synthesis of Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-methylsulfanylpyrimidine with ethyl acetoacetate under basic conditions, followed by cyclization and esterification reactions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts and solvents .
Análisis De Reacciones Químicas
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate can be compared with other pyrimidine derivatives, such as:
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have shown potential as multi-targeted kinase inhibitors and apoptosis inducers.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activity through selective inhibition of protein kinases.
Quinazoline derivatives: These compounds also exhibit anticancer properties by targeting specific signaling pathways involved in cell growth and differentiation.
Propiedades
Fórmula molecular |
C11H12N2O4S |
|---|---|
Peso molecular |
268.29 g/mol |
Nombre IUPAC |
ethyl 4-(2-methylsulfanylpyrimidin-4-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H12N2O4S/c1-3-17-10(16)9(15)6-8(14)7-4-5-12-11(13-7)18-2/h4-5H,3,6H2,1-2H3 |
Clave InChI |
LCSLSVKEAQWPLJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)CC(=O)C1=NC(=NC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)







